molecular formula C15H23ClN2O2 B2501048 tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride CAS No. 2225154-18-5

tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride

Cat. No. B2501048
CAS RN: 2225154-18-5
M. Wt: 298.81
InChI Key: WIAYLCWTEZQAEG-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate is a type of carbamate. Carbamates are organic compounds derived from carbamic acid . This particular compound has a molecular weight of 248.32 . It’s important to note that this information is for the compound without the hydrochloride group.


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl (2,3-dihydro-1H-inden-5-yl)carbamate, is given by the SMILES string: O=C(OC©©C)NC1=CC2=C(CCC2)C=C1 . This provides a text representation of the compound’s structure.

Scientific Research Applications

Environmental Science Applications

  • Decomposition and Environmental Remediation : Studies have explored the decomposition of methyl tert-butyl ether (MTBE), a related compound, in environmental contexts. For example, Hsieh et al. (2011) discussed the use of radio frequency plasma reactors for decomposing MTBE, indicating potential environmental remediation applications for tert-butyl-based compounds Hsieh et al., 2011.

Pharmacological and Biochemical Applications

  • Inhibition of Acetylcholinesterase (AChE) : Carbamates are known for their ability to inhibit acetylcholinesterase, an enzyme involved in breaking down acetylcholine in the nervous system. Rosenberry and Cheung (2019) reviewed how carbamates, through their interaction with AChE, can serve as effective inhibitors, highlighting their potential utility in the development of therapeutic agents Rosenberry & Cheung, 2019.

Chemical Synthesis and Industrial Applications

  • Synthetic Routes and Chemical Production : The development of efficient synthetic routes for complex molecules is a key area of research in chemistry. For instance, research on vandetanib synthesis analyzed different synthetic routes, including the use of tert-butyl and carbamate intermediates, to identify suitable methods for industrial production Mi, 2015.

Biodegradation and Environmental Fate

  • Biodegradation of Ethers and Carbamates : The biodegradation of MTBE and related compounds has been extensively studied, indicating the potential for microbial degradation of tert-butyl-based ethers in environmental settings. This research suggests pathways through which related carbamate compounds might also undergo biodegradation, impacting their environmental fate and remediation strategies Fiorenza & Rifai, 2003.

Safety and Hazards

For a similar compound, tert-butyl (2,3-dihydro-1H-inden-5-yl)carbamate, safety information includes hazard statements H302 - H413, indicating that it is harmful if swallowed and may cause long lasting harmful effects to aquatic life . It’s classified as Acute Tox. 4 Oral - Aquatic Chronic 4 .

properties

IUPAC Name

tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-9-10-4-6-12-11(8-10)5-7-13(12)16;/h4,6,8,13H,5,7,9,16H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAYLCWTEZQAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride

CAS RN

2225154-18-5
Record name tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride
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